molecular formula INaO6-4 B12674343 sodium;pentaoxido(oxo)-λ7-iodane CAS No. 18122-72-0

sodium;pentaoxido(oxo)-λ7-iodane

Cat. No.: B12674343
CAS No.: 18122-72-0
M. Wt: 245.89 g/mol
InChI Key: XPMRNVZJQGDGFS-UHFFFAOYSA-I
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Description

Sodium pentaoxido(oxo)-λ⁷-iodane is a hypervalent iodine compound in the +7 oxidation state. Its IUPAC name, "pentahydroxy(oxo)-λ⁷-iodane," corresponds to the orthoperiodic acid structure (H₅IO₆) with sodium as the counterion, likely forming NaH₄IO₆ or related salts . Its structure features a central iodine atom bonded to five oxygen atoms and one hydroxyl group, forming a tetrahedral geometry. Applications include its use as an oxidizing agent in organic synthesis and analytical chemistry, though specific mechanistic roles are less documented compared to lower oxidation state iodanes .

Properties

CAS No.

18122-72-0

Molecular Formula

INaO6-4

Molecular Weight

245.89 g/mol

IUPAC Name

sodium;pentaoxido(oxo)-λ7-iodane

InChI

InChI=1S/H5IO6.Na/c2-1(3,4,5,6)7;/h(H5,2,3,4,5,6,7);/q;+1/p-5

InChI Key

XPMRNVZJQGDGFS-UHFFFAOYSA-I

Canonical SMILES

[O-]I(=O)([O-])([O-])([O-])[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium periodate can be synthesized through the oxidation of sodium iodate (NaIO3) with chlorine gas (Cl2) in an alkaline medium. The reaction is as follows:

NaIO3+Cl2+2NaOHNaIO4+2NaCl+H2ONaIO3 + Cl2 + 2NaOH \rightarrow NaIO4 + 2NaCl + H2O NaIO3+Cl2+2NaOH→NaIO4+2NaCl+H2O

This method involves the use of chlorine gas and sodium hydroxide, which are common reagents in industrial settings.

Industrial Production Methods: In industrial production, sodium periodate is typically produced by the electrolytic oxidation of sodium iodate. This method involves passing an electric current through a solution of sodium iodate, resulting in the formation of sodium periodate at the anode. The overall reaction can be represented as:

2NaIO3NaIO4+NaI2NaIO3 \rightarrow NaIO4 + NaI 2NaIO3→NaIO4+NaI

This method is efficient and allows for the large-scale production of sodium periodate.

Chemical Reactions Analysis

Types of Reactions: Sodium periodate undergoes various types of chemical reactions, including:

    Oxidation: Sodium periodate is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds. For example, it can oxidize alcohols to aldehydes or ketones.

    Cleavage Reactions: Sodium periodate is known for its ability to cleave carbon-carbon bonds, particularly in vicinal diols. This reaction is commonly used in the oxidative cleavage of glycols to form aldehydes or ketones.

Common Reagents and Conditions:

    Oxidation Reactions: Sodium periodate is often used in aqueous solutions under mild conditions. It can be used in combination with other oxidizing agents to enhance its reactivity.

    Cleavage Reactions: The cleavage of vicinal diols using sodium periodate is typically carried out in aqueous or aqueous-organic solvents. The reaction is usually performed at room temperature or slightly elevated temperatures.

Major Products Formed:

    Oxidation Reactions: The major products formed in oxidation reactions with sodium periodate include aldehydes, ketones, and carboxylic acids.

    Cleavage Reactions: The major products formed in cleavage reactions with sodium periodate are aldehydes and ketones.

Scientific Research Applications

Chemistry: Sodium periodate is widely used in organic synthesis for the oxidative cleavage of glycols and the oxidation of various functional groups. It is also used in the preparation of periodate esters and other periodate derivatives.

Biology: In biological research, sodium periodate is used to modify carbohydrates and glycoproteins. It is commonly used to cleave the vicinal diols in sugars, which can then be further modified for various biochemical studies.

Medicine: Sodium periodate has applications in the field of medicine, particularly in the modification of biomolecules for therapeutic purposes. It is used in the preparation of drug conjugates and other bioactive compounds.

Industry: In industrial applications, sodium periodate is used as an oxidizing agent in various chemical processes. It is also used in the production of specialty chemicals and in the treatment of wastewater.

Mechanism of Action

Mechanism: The mechanism of action of sodium periodate involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. In the case of vicinal diol cleavage, sodium periodate forms a cyclic periodate ester intermediate, which then undergoes cleavage to form the corresponding aldehydes or ketones.

Molecular Targets and Pathways: Sodium periodate primarily targets vicinal diols and other oxidizable functional groups. The pathways involved in its reactions include the formation of periodate esters and the subsequent cleavage of carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Iodine(III) Compounds (e.g., IFCl, ICl₂)

Iodine(III) species, such as IFCl and ICl₂, are hypervalent iodanes in the +3 oxidation state. These compounds are highly reactive and serve as halogenation reagents in organic synthesis. Key differences include:

  • Reactivity : IFCl exhibits a lower energy barrier for alkene activation compared to ICl₂, enabling regioselective and diastereodivergent reactions (e.g., chlorofluorination) . For instance, IFCl's transition state energy is significantly lower than ICl₂, which is inert at −46°C .
  • Mechanistic Role : Iodine(III) compounds form iodine(III)–π complexes during alkene activation, influencing reaction pathways. In contrast, iodine(VII) compounds like sodium pentaoxido(oxo)-λ⁷-iodane are less likely to participate in similar π-complexation due to their higher oxidation state and steric constraints .

Iodine(V) Compounds (e.g., λ⁵-Iodylbenzene)

Iodine(V) compounds, such as iodylbenzene (PhIO₂), are intermediate oxidants. They exhibit moderate oxidative strength compared to iodine(VII) species:

  • Stability : Iodine(V) compounds are less stable than iodine(VII) periodates but more reactive in electrophilic substitutions.
  • Applications : λ⁵-Iodanes are used in catalytic oxidations, whereas iodine(VII) compounds like sodium pentaoxido(oxo)-λ⁷-iodane are employed in stoichiometric oxidations due to their higher thermodynamic stability .

Other Iodine(VII) Compounds (Periodic Acid Derivatives)

Sodium pentaoxido(oxo)-λ⁷-iodane shares structural similarities with periodic acid derivatives but differs in counterion and solubility:

  • Metaperiodic Acid (HIO₄) : A simpler iodine(VII) acid with a linear IO₄⁻ structure. It is more acidic and soluble in organic solvents compared to orthoperiodic acid (H₅IO₆) .
  • Orthoperiodic Acid (H₅IO₆) : The parent acid of sodium pentaoxido(oxo)-λ⁷-iodane, featuring five hydroxyl groups. Sodium salts of H₅IO₆ are preferred in aqueous reactions due to enhanced solubility and controlled release of oxidative equivalents .

Data Table: Comparative Analysis of Iodanes

Compound Oxidation State Structure Reactivity Profile Key Applications
Sodium Pentaoxido(oxo)-λ⁷-Iodane +7 NaH₄IO₆ High oxidative strength, aqueous stability Oxidizing agent in synthesis
IFCl (Iodine(III)) +3 IFCl Low energy barrier for alkene activation Diastereoselective halogenation
ICl₂ (Iodine(III)) +3 ICl₂ Inert at low temperatures Limited synthetic utility
λ⁵-Iodylbenzene +5 PhIO₂ Moderate oxidizer, electrophilic Catalytic oxidations
Metaperiodic Acid (HIO₄) +7 IO₄⁻ Strong acid, soluble in organics Analytical chemistry

Research Findings and Mechanistic Insights

Reactivity in Halogenation Reactions

Iodine(III) compounds like IFCl outperform iodine(VII) species in alkene functionalization due to their ability to form reactive iodine(III)–π intermediates. For example, IFCl-mediated chlorofluorination proceeds via a low-energy transition state (ΔG‡ = 18.3 kcal/mol), whereas ICl₂ is inactive under identical conditions . Sodium pentaoxido(oxo)-λ⁷-iodane, by contrast, operates through distinct pathways, such as oxygen-atom transfer or hydroxide displacement, owing to its fully oxidized iodine center .

Diastereodivergent Pathways

The diastereoselectivity of iodane-mediated reactions depends on halide nucleophilicity and iodane structure. For iodine(III) species, chloride concentration dictates reaction bifurcation (e.g., chlorofluorination vs.

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